molecular formula C14H22N2O B1464060 [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine CAS No. 1311315-55-5

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine

Cat. No.: B1464060
CAS No.: 1311315-55-5
M. Wt: 234.34 g/mol
InChI Key: KCCPEDRPGGXQRU-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a methoxyphenyl group attached to a methylpiperidine ring system, a scaffold recognized for its relevance in the development of bioactive molecules. Piperidine derivatives are known to exhibit a wide spectrum of biological activities, and related structural analogs have been investigated for their potential antioxidant and antimicrobial properties . The presence of the methanamine functional group provides a handle for further chemical modification, making this compound a valuable intermediate or a core structure for the synthesis of novel derivatives in drug discovery programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new chemical probes, or as a building block in the synthesis of more complex molecules for biological screening. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16-9-3-4-12(10-15)14(16)11-5-7-13(17-2)8-6-11/h5-8,12,14H,3-4,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPEDRPGGXQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=C(C=C2)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211902
Record name 3-Piperidinemethanamine, 2-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-55-5
Record name 3-Piperidinemethanamine, 2-(4-methoxyphenyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanamine, 2-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Piperidine ring
  • Substituents : 4-Methoxyphenyl group and a methyl group at the nitrogen position

This structural configuration is crucial for its biological activity, influencing both binding affinity and selectivity towards various receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in neuropharmacology.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) could contribute to its effects on cognitive function and neuroprotection.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis.

Antimicrobial Activity

Recent studies have highlighted the compound's potential in combating tuberculosis. A high-throughput screening identified compounds similar to this compound that showed significant activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM. Structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance this activity while improving physicochemical properties .

CompoundMIC (µM)Target
4PP-16.3M. tuberculosis
4PP-22.0M. tuberculosis
4PP-36.8M. tuberculosis

Neuropharmacological Effects

The compound has been implicated in enhancing cognitive function through its interaction with cholinergic pathways. Inhibition of AChE has been observed, suggesting a potential application in Alzheimer's disease therapy . The following table summarizes findings related to its neuropharmacological effects:

Study FocusResult
AChE InhibitionSignificant inhibition observed
Cognitive EnhancementImproved memory retention in animal models

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

  • Tuberculosis Treatment : In a study involving resistant strains of M. tuberculosis, modifications to the piperidine structure led to enhanced antibacterial activity, highlighting the importance of structural optimization in drug design .
  • Alzheimer's Disease Models : Animal studies demonstrated that administration of the compound improved cognitive performance and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a building block for drugs targeting different biological pathways.

Pharmacological Activities

Research indicates that this compound exhibits significant pharmacological activities, including:

  • Anticancer Properties : In vitro studies have shown that it inhibits the growth of several cancer cell lines.
    Cell LineIC50 (µM)Effect
    MCF710.0Significant growth inhibition
    MDA-MB-2318.5High selectivity towards cancer cells
  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, which may have implications for treating neurological disorders.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds and heterocycles. It can undergo several types of reactions:

  • Oxidation : Can be oxidized to form various oxidation products.
  • Reduction : Reduction reactions can yield different reduced forms.
  • Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Industrial Applications

In addition to its pharmaceutical applications, [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine is employed in the production of polymers and solvents. Its unique chemical properties make it suitable for various industrial processes.

Case Study 1: Anticancer Activity

A study focused on the compound's interaction with the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. Molecular docking studies revealed a strong binding affinity to EGFR, suggesting its potential as a therapeutic agent in cancer treatment. In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth and metastasis in animal models without notable adverse effects .

Case Study 2: Neuropharmacology

Research exploring the compound's effects on neurotransmitter systems indicated potential benefits in treating conditions such as depression and anxiety. The methoxy group enhances lipophilicity, facilitating its ability to cross biological membranes and interact with central nervous system targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine with key analogs:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound (1353980-07-0) 4-Methoxyphenyl, 1-methylpiperidine, HCl salt C₁₄H₂₃ClN₂O 270.80 Piperidine core with aromatic methoxy
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine (1334148-05-8) 3-Chlorophenyl, 1-methylpiperidine C₁₃H₁₉ClN₂ 238.76 Chlorophenyl vs. methoxyphenyl substitution
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine (, Compound 33) 4-Methoxybenzyl, propan-2-ol chain C₂₂H₂₃ClN₂O₂ 386.88 Benzyl group and extended alkyl chain
2-(2-Hydroxy-3-((4-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (, Compound 7) 4-Methoxybenzyl, isoindoline-1,3-dione C₁₉H₂₁N₃O₃ 339.39 Isoindoline-dione moiety instead of piperidine

Key Observations:

  • Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl () or benzyl () substituents in analogs.
  • Core Modifications: Replacement of the piperidine ring with isoindoline-1,3-dione () introduces a planar, conjugated system, which may alter pharmacokinetic properties such as metabolic stability .
Target Compound:
Analogs:
  • Compound 7 (): Synthesized via epoxide ring-opening with (4-methoxyphenyl)methanamine, yielding 36.6% .
  • Compound 33 (): Produced by reacting N-benzyl-1-(4-methoxyphenyl)methanamine with an epoxide, achieving 84.6% yield .
  • Piperidine Derivatives (): Utilize In(OTf)₃-catalyzed alkynylation of imines, demonstrating the versatility of transition-metal catalysts in piperidine functionalization .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound () likely improves water solubility compared to free-base analogs (e.g., ).
  • Spectroscopic Data:
    • 1H NMR: For analogs with 4-methoxyphenyl groups (e.g., Compound 7, ), aromatic protons resonate at δ 6.8–7.3 ppm , while the methoxy group appears as a singlet near δ 3.8 ppm .
    • 13C NMR: The methoxy carbon is typically observed at δ 55–57 ppm .

Preparation Methods

Reductive Amination of 4-Methoxyphenyl-Substituted Piperidine Precursors

One common approach involves the reductive amination of 4-methoxybenzaldehyde derivatives with 1-methylpiperidin-3-ylmethanamine or related intermediates. This method typically proceeds as follows:

  • Step 1: Formation of an imine intermediate by condensation of 4-methoxybenzaldehyde with 1-methylpiperidin-3-ylmethanamine under mild acidic or neutral conditions.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This method allows for the selective introduction of the methanamine group at the 3-position of the piperidine ring while maintaining the 4-methoxyphenyl substituent intact.

Synthesis via Piperidin-4-one and Benzylamine Derivatives

Another reported method involves the reaction of 1-methylpiperidin-4-one with benzylamine derivatives bearing the 4-methoxyphenyl group:

  • Step 1: Condensation of 1-methylpiperidin-4-one with (4-methoxyphenyl)methanamine to form an imine or enamine intermediate.
  • Step 2: Subsequent reduction of the intermediate to yield the target amine.

For example, a study described the synthesis of N-(3-methoxy-4-(pyridin-2-ylmethoxy)benzyl)-1-methylpiperidin-4-amine by reacting 1-methylpiperidin-4-one with a benzylamine derivative under controlled conditions, followed by purification steps.

Methylation of Piperidin-3-ylmethanol Derivatives

Methylation reactions on piperidin-3-ylmethanol intermediates have also been utilized:

  • Step 1: Preparation of (R)-(-)-diphenyl-(N-methylpiperidin-3-yl)methanol by addition of diorganozinc reagents to aldehydes.
  • Step 2: Methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate in acetone, yielding the N-methylated piperidine derivative.

This method provides stereoselective access to N-methylated piperidin-3-ylmethanamine derivatives with high yields (up to 95%).

Reaction Conditions and Optimization

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Reductive amination NaBH4 or catalytic hydrogenation 0–25 °C 2–24 hours 70–90 Mild acidic or neutral pH preferred
Condensation with piperidin-4-one 1-methylpiperidin-4-one + benzylamine Room temperature 12–24 hours 65–85 Purification by crystallization
Methylation of piperidin-3-ylmethanol Methyl iodide + K2CO3 in acetone 0 °C to 25 °C 24 hours 95 High stereoselectivity, inert atmosphere

Research Findings and Analytical Data

  • The reductive amination approach allows for efficient synthesis with good selectivity and moderate to high yields.
  • Methylation reactions on piperidin-3-ylmethanol intermediates provide high purity N-methylated products, crucial for biological activity.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification techniques such as recrystallization or chromatography are essential for isolating pure compounds.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structural integrity of the synthesized compound.

Q & A

Basic: What are the recommended synthetic routes for [2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors. A common approach includes:

  • Step 1: Alkylation of a piperidine scaffold with a 4-methoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aryl moiety .
  • Step 2: Methylation at the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Step 3: Functionalization of the piperidine ring with an amine group via reductive amination or nucleophilic substitution .
    Optimization for scale-up may employ continuous flow reactors to enhance yield and reduce impurities .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 249.17) .
  • X-ray Crystallography: Resolves stereochemistry and spatial arrangement of the piperidine ring and aryl group .

Advanced: How do substituent variations on the piperidine ring affect biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy Position: The 4-methoxyphenyl group enhances lipophilicity and receptor binding affinity compared to unsubstituted phenyl analogs .
  • Methyl Group on Piperidine: N-methylation reduces metabolic degradation but may sterically hinder target interactions .
  • Amine Functionalization: Primary amines (e.g., -CH₂NH₂) improve solubility, while secondary amines increase membrane permeability .
    Experimental Design: Use isosteric replacements (e.g., replacing methoxy with fluorine) and compare IC₅₀ values in receptor-binding assays .

Advanced: What strategies resolve discrepancies in biological assay data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Purity Issues: Validate compound purity (>95%) via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
  • Stereochemical Effects: Separate enantiomers using chiral chromatography (e.g., Chiralpak AD-H column) and test individually .
  • Assay Conditions: Standardize buffer pH (e.g., pH 7.4 PBS) and temperature (25°C vs. 37°C) to ensure reproducibility .
    Cross-validate results across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Advanced: What computational models predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to serotonin or dopamine receptors. Key interactions include hydrogen bonding with the methoxy group and piperidine nitrogen .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories .
  • Quantitative Structure-Activity Relationship (QSAR): Train models with descriptors like LogP, polar surface area, and H-bond donors .

Advanced: How to optimize HPLC conditions for analyzing this compound?

Methodological Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm) with a guard column to prevent contamination .
  • Mobile Phase: Gradient elution with methanol:buffer (e.g., 65:35 v/v sodium acetate buffer pH 4.6) at 1.0 mL/min .
  • Detection: UV at 254 nm (aromatic absorption) or MS/MS for trace impurity analysis .
    Validation: Assess linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD < 2%) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine
Reactant of Route 2
[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine

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